molecular formula C15H17N3O2S B2983300 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034247-58-8

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2983300
CAS No.: 2034247-58-8
M. Wt: 303.38
InChI Key: YVMBCDRCIYLHHL-UHFFFAOYSA-N
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Description

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034247-58-8) is a chemical compound with the molecular formula C15H17N3O2S and a molecular weight of 311.38 g/mol . This reagent is designed for research and development purposes, particularly in the field of medicinal chemistry. The structure incorporates several pharmaceutically relevant motifs, including a pyrrolidine ring and a thiophene heterocycle . Heterocyclic compounds are fundamental in drug design, as their specific physicochemical properties can crucially influence the biological activity, spectrum, potency, and pharmacokinetic profile of a drug candidate . The integration of a pyrrolidine ring, a common feature in many bioactive molecules, alongside sulfur-containing and nitrogen-containing heterocycles, makes this compound a valuable scaffold for constructing novel molecules with potential biological activity. Researchers can utilize this compound as a key building block (intermediate) in the synthesis of more complex target structures for screening against various biological targets. Its defined structure also allows for structure-activity relationship (SAR) studies, helping to optimize potency and selectivity in drug discovery projects. This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-11-2-3-14(17-16-11)20-13-4-6-18(9-13)15(19)8-12-5-7-21-10-12/h2-3,5,7,10,13H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMBCDRCIYLHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple nitrogen-containing heterocycles, which are known to enhance biological activity through various mechanisms. This article delves into the biological activity of this compound, synthesizing insights from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyrrolidine Ring : A five-membered ring containing nitrogen, which is often involved in biological activity.
  • Pyridazine Moiety : A six-membered ring with two nitrogen atoms that can participate in hydrogen bonding and metal coordination.
  • Thienyl Group : The thiophene ring may contribute to the compound's electron-rich character, enhancing its interaction with biological targets.

Chemical Formula

The molecular formula of this compound is C16H19N3O2SC_{16}H_{19}N_3O_2S.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of heterocycles allows for:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors for various enzymes involved in disease pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antitumor Activity : Many pyrazole derivatives have been shown to inhibit cancer cell proliferation, particularly against BRAF(V600E) mutations.
  • Anti-inflammatory Properties : Compounds in this class can reduce inflammation by inhibiting nitric oxide production and pro-inflammatory cytokines.
  • Antimicrobial Effects : Certain derivatives demonstrate significant antibacterial and antifungal activities, suggesting potential applications in treating infections.

Antitumor Activity

A study investigated the antitumor effects of related pyrazole derivatives, revealing potent inhibition against cancer cell lines (e.g., MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapy agents like doxorubicin showed enhanced efficacy, indicating a synergistic effect that warrants further exploration .

Anti-inflammatory Mechanism

Research demonstrated that specific derivatives could inhibit lipopolysaccharide (LPS)-induced production of inflammatory mediators. This suggests that the compound may serve as a model for developing new anti-inflammatory drugs .

Comparative Analysis Table

Activity TypeRelated CompoundsObserved Effects
AntitumorPyrazole DerivativesSignificant inhibition of cancer cell growth
Anti-inflammatoryThioether DerivativesReduced production of TNF-alpha and NO
AntimicrobialVarious DerivativesEffective against Gram-positive bacteria

Comparison with Similar Compounds

Positional Isomers: Thiophene Substitution

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS: 2034481-95-1)

  • Structural Difference : The thiophen-3-yl group in the target compound is replaced with thiophen-2-yl .
  • Implications: The positional isomerism alters steric and electronic interactions.

Heterocyclic Replacements: Indole vs. Thiophene

2-(1H-Indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS: 2034247-27-1)

  • Structural Difference : The thiophen-3-yl is replaced with indol-3-yl , introducing a bicyclic aromatic system.
  • Implications: Increased Lipophilicity: Indole’s fused benzene ring enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Core Modifications: Pyrrolidone vs. Pyrrolidine

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (CAS: M1520)

  • Structural Difference : Features a 3H-pyrrol-3-one core instead of pyrrolidine.
  • Conformational Rigidity: The planar pyrrolidone ring restricts rotational freedom compared to pyrrolidine, possibly affecting binding specificity .

Ketone Position Variations

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS: 2034254-98-1)

  • Structural Difference: The ethanone group is replaced with methanone directly attached to the pyrrolidine.
  • Implications: Reduced Chain Length: Shortening the ketone linker may limit spatial accommodation in active sites. Steric Effects: The methanone group places the thiophene closer to the pyrrolidine, altering steric interactions .

Functional Group Additions: Hydroxyl Substituents

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS: 145736-65-8)

  • Structural Difference : A hydroxyl group is introduced at the 3-position of pyrrolidine.
  • Implications: Hydrogen Bonding: The hydroxyl group enhances solubility and provides a hydrogen-bond donor/acceptor, improving interactions with polar targets. Stereochemistry: The R-configuration introduces chirality, which could influence enantioselective binding .

Pyridine-Based Analogs

1-(6-Methylpyridin-3-yl)ethanone (CAS: Not provided)

  • Structural Difference : Lacks the pyrrolidinyloxy and thiophene groups.
  • Implications :
    • Simplified Pharmacophore : The absence of thiophene and pyrrolidine reduces molecular complexity but may decrease target selectivity.
    • Electron Density : Pyridine’s nitrogen atom increases electron deficiency compared to pyridazine, altering electronic properties .

Q & A

Basic Research Question

  • X-ray crystallography : Resolves absolute configuration and confirms the orientation of the pyridazine-thiophene substituents (e.g., monoclinic crystal system with space group P21/cP2_1/c) .
  • 2D NMR (COSY, HSQC) : Differentiates between overlapping proton signals in the pyrrolidine and thiophene regions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C17H19N3O2S\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}_2\text{S}) with <2 ppm error .

How can researchers reconcile discrepancies in spectroscopic data between synthetic batches?

Advanced Research Question
Discrepancies often arise from:

Rotameric equilibria : Dynamic 1H NMR^1 \text{H NMR} signals due to restricted rotation around the pyrrolidine-ether bond. Variable-temperature NMR (VT-NMR) between 25–60°C can stabilize conformers for analysis .

Residual solvents : Trace DMSO or THF in crude products may shift proton signals. Purging with inert gas or extended drying under vacuum is recommended .

Regioisomeric impurities : LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation patterns unique to the target compound versus byproducts .

What methodologies are employed to evaluate the compound’s bioactivity in kinase inhibition studies?

Advanced Research Question

  • Enzyme assays : Use recombinant kinases (e.g., JAK2, EGFR) with ADP-Glo™ luminescence to quantify inhibition potency (IC50\text{IC}_{50}) .
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, correlating results with Western blot analysis of downstream signaling proteins (e.g., STAT3) .
  • Molecular docking : Simulate binding modes in kinase ATP pockets using software like AutoDock Vina, guided by X-ray crystallographic data of analogous compounds .

How can regioselectivity challenges in pyridazine functionalization be overcome?

Advanced Research Question
The 3-position of pyridazine is electrophilic, but competing reactions at the 6-methyl group require:

  • Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to deprotonate the methyl group, enabling selective halogenation .
  • Protecting groups : tert-Butyldimethylsilyl (TBS) ethers shield the hydroxyl group during coupling, later removed via TBAF .
    Contradictions in regioselectivity reports may reflect differences in directing groups (e.g., sulfonyl vs. acetyl) .

What stability considerations are critical for long-term storage of this compound?

Basic Research Question

  • Light sensitivity : Store in amber vials at -20°C under inert gas (N2_2 or Ar) to prevent photodegradation of the thiophene moiety .
  • Moisture control : Use molecular sieves in storage containers, as hydrolysis of the pyrrolidinyl ether can generate unwanted alcohols .
  • Purity monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects decomposition products (>95% purity threshold) .

How do electronic effects of the thiophene substituent influence the compound’s reactivity?

Advanced Research Question
The electron-rich thiophene enhances:

  • Electrophilic aromatic substitution : Directs further functionalization (e.g., bromination) to the 5-position via resonance effects .
  • π-Stacking interactions : Stabilizes transition states in catalytic cycles, as observed in Suzuki couplings with aryl boronic acids .
    DFT calculations (e.g., Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends .

What strategies validate the absence of toxic byproducts in scaled-up synthesis?

Advanced Research Question

  • Genotoxic impurity screening : LC-MS/MS with MRM mode detects trace mutagenic impurities (e.g., alkylating agents) below ICH Q3A/B thresholds .
  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, S (±0.4% theoretical) to rule out persistent metal catalysts (e.g., Pd, Cu) .
  • In silico toxicity prediction : Tools like Derek Nexus assess structural alerts for hepatotoxicity or phospholipidosis .

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